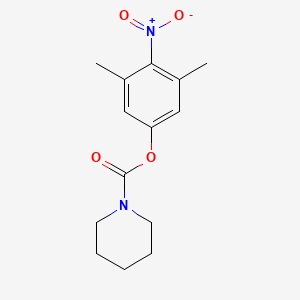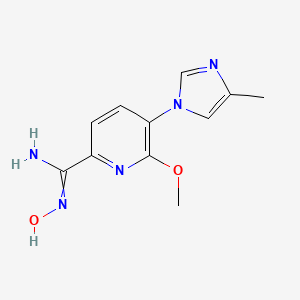
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide is a complex organic compound with the molecular formula C11H13N5O2 and a molecular weight of 247.258. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group, an imidazole ring, and a hydroxy group. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide involves several steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and imidazole groups. The final step involves the addition of the hydroxy group to the carboximidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide can be compared with other similar compounds, such as:
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboxamide: This compound lacks the carboximidamide group, which may affect its biological activity.
6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide: This compound lacks the hydroxy group, which may affect its ability to form hydrogen bonds.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13N5O2 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
N'-hydroxy-6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C11H13N5O2/c1-7-5-16(6-13-7)9-4-3-8(10(12)15-17)14-11(9)18-2/h3-6,17H,1-2H3,(H2,12,15) |
Clé InChI |
MIBKDLJNOITWBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=C(N=C(C=C2)C(=NO)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


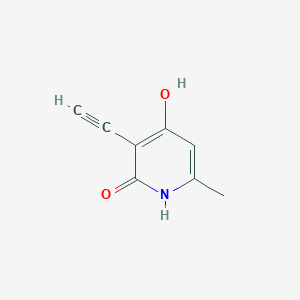
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
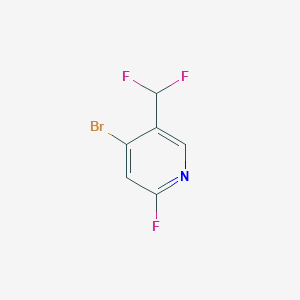
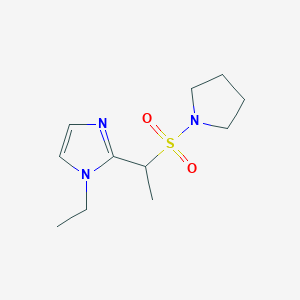
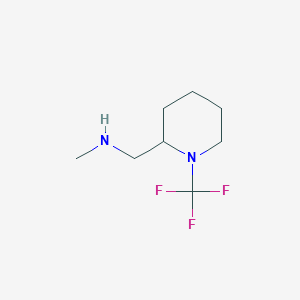
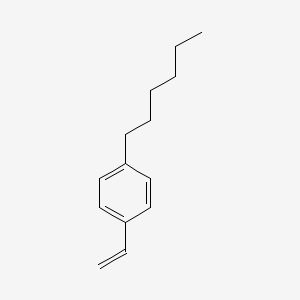
![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
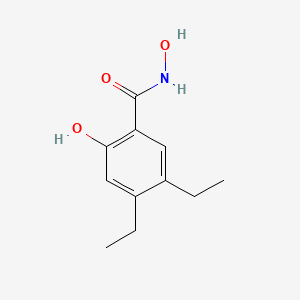
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
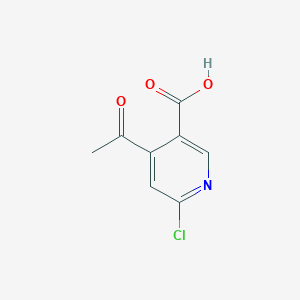
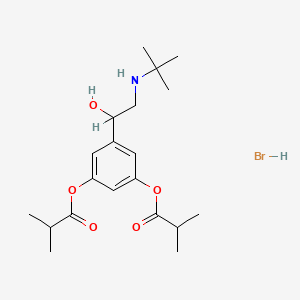
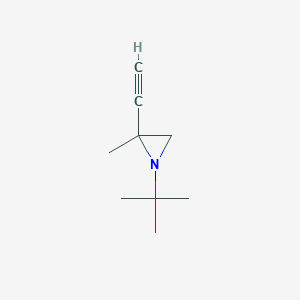
![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
